molecular formula C12H12N2O B568007 5-(3-Methoxyphenyl)pyridin-3-amine CAS No. 1225523-08-9

5-(3-Methoxyphenyl)pyridin-3-amine

Cat. No.: B568007
CAS No.: 1225523-08-9
M. Wt: 200.241
InChI Key: CICUGZXFMFDOKV-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)pyridin-3-amine is a compound that features a pyridine ring substituted with a 3-methoxyphenyl group at the 5-position and an amine group at the 3-position

Preparation Methods

The synthesis of 5-(3-Methoxyphenyl)pyridin-3-amine can be achieved through several routes. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst . The reaction conditions typically include a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve optimizing these conditions for higher yields and scalability .

Chemical Reactions Analysis

5-(3-Methoxyphenyl)pyridin-3-amine undergoes various chemical reactions, including:

Scientific Research Applications

5-(3-Methoxyphenyl)pyridin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including its role as an inhibitor or modulator of specific enzymes or receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-(3-Methoxyphenyl)pyridin-3-amine can be compared with other similar compounds, such as:

Properties

IUPAC Name

5-(3-methoxyphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-4-2-3-9(6-12)10-5-11(13)8-14-7-10/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICUGZXFMFDOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80735020
Record name 5-(3-Methoxyphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225523-08-9
Record name 5-(3-Methoxyphenyl)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80735020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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